molecular formula C7H4BrClO2 B1273137 3-Bromo-4-chlorobenzoic acid CAS No. 42860-10-6

3-Bromo-4-chlorobenzoic acid

Cat. No. B1273137
CAS RN: 42860-10-6
M. Wt: 235.46 g/mol
InChI Key: NLEPZGNUPNMRGF-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzoic acid is a halogenated aromatic compound that contains both bromine and chlorine substituents on the benzene ring. It is related to other halogenated benzoic acids, which are often used in the synthesis of various organic compounds and can form complex supramolecular structures due to their ability to participate in hydrogen bonding and halogen bonding interactions.

Synthesis Analysis

The synthesis of halogenated aromatic compounds like 3-bromo-4-chlorobenzoic acid can involve various strategies, including direct halogenation of benzoic acid derivatives or through more complex routes involving intermediates. For instance, a novel synthesis route for related compounds involves the formation of an amino intermediate followed by a halogenation step using the Sandmeyer reaction to introduce the halogen atoms . This method could potentially be adapted for the synthesis of 3-bromo-4-chlorobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms which can significantly influence the crystal packing through halogen bonding. For example, the isomeric compounds 4-bromo-2-chlorobenzoic acid and 2-bromo-4-chlorobenzoic acid crystallize in different space groups and exhibit distinct halogen bonding motifs . These motifs can dictate the packing preferences in solid solutions and are crucial for understanding the supramolecular assembly of such compounds.

Chemical Reactions Analysis

Halogenated benzoic acids can participate in various chemical reactions, including those that lead to the formation of supramolecular assemblies. The presence of halogen atoms allows for the formation of halogen bonds in addition to the typical hydrogen bonds, which can result in diverse recognition patterns and the formation of complex networks . The reactivity of such compounds can be further explored by studying their interactions with other molecules, such as N-donor compounds, which can lead to the formation of elegant supramolecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-4-chlorobenzoic acid are influenced by the presence of halogen atoms. These atoms can engage in various noncovalent interactions, affecting the compound's melting point, solubility, and overall stability. The crystal packing can feature close halogen contacts, as observed in related compounds, which can be analyzed using techniques like X-ray diffraction . Additionally, the electronic properties of such compounds can be studied using spectroscopic methods and computational calculations, providing insights into their reactivity and potential applications .

Scientific Research Applications

1. Specific Scientific Field: Organic Chemistry

3. Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of 3-bromo-4-chlorobenzophenone from 3-Bromo-4-chlorobenzoic acid involves a multi-step reaction procedure . One such method involves the diazotization of 3-amino-4-chlorobenzoic acid followed by a reaction with copper (I) bromide .

The synthesis of 3-bromo-4-chlorobenzophenone from 3-Bromo-4-chlorobenzoic acid involves a multi-step reaction procedure . One such method involves the diazotization of 3-amino-4-chlorobenzoic acid followed by a reaction with copper (I) bromide .

The synthesis of 3-bromo-4-chlorobenzophenone from 3-Bromo-4-chlorobenzoic acid involves a multi-step reaction procedure . One such method involves the diazotization of 3-amino-4-chlorobenzoic acid followed by a reaction with copper (I) bromide .

Safety And Hazards

3-Bromo-4-chlorobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

3-bromo-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEPZGNUPNMRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370784
Record name 3-Bromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chlorobenzoic acid

CAS RN

42860-10-6
Record name 3-Bromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chlorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
BK Diep, NP Buu-Hoï, ND Xuong - Journal of the Chemical Society …, 1963 - pubs.rsc.org
… o-Bromochlorobenzene easily underwent acetylation in carbon disulphide to a homogeneous ketone, which was 3-bromo-4-chlorobenzoic acid, as its oxime underwent Beckmann …
Number of citations: 8 pubs.rsc.org
JN Brough, B Lythgoe, P Waterhouse - Journal of the Chemical …, 1954 - pubs.rsc.org
… Hot hydrochloric acid hydrolysed the azoxy-compound of mp 112" cleanly, giving phenylhydrazine and 3-bromo-4-chlorobenzoic acid. The slow substitution of the azoxy-compound of …
Number of citations: 28 pubs.rsc.org
SW Hansen, MN Erichsen, B Fu… - Journal of Medicinal …, 2016 - ACS Publications
… Synthesis of the meta-substituted phenyl analogue 1n was accomplished by coupling of commercially available 3-bromo-4-chlorobenzoic acid with 6 to give 21, which was then …
Number of citations: 15 pubs.acs.org
KA Korvinson, HK Akula, CT Malinchak… - … synthesis & catalysis, 2020 - Wiley Online Library
… Reduction of a 3-bromo-4-chlorobenzoic acid returned p-chlorobenzoic acid (24) in good yield, with about 7% of benzoic acid being formed. In some reactions, a small amount (≈5–7%…
Number of citations: 19 onlinelibrary.wiley.com
SF Giardina, DS Werner, M Pingle… - Journal of Medicinal …, 2020 - ACS Publications
β-Tryptase, a homotetrameric serine protease, has four identical active sites facing a central pore, presenting an optimized setting for the rational design of bivalent inhibitors that bridge …
Number of citations: 28 pubs.acs.org
V Sorna, ER Theisen, B Stephens… - Journal of medicinal …, 2013 - ACS Publications
… 3-Bromo-4-chlorobenzoic acid (200 mg, 0.849 mmol) was refluxed in the presence of conc H 2 SO 4 (5.49 mg, 0.042 mmol) in methanol at 70 C for overnight, and after completion of the …
Number of citations: 193 pubs.acs.org
S Tang, Y Xue, X Dengqi, L Shao - European Journal of Medicinal …, 2023 - Elsevier
Tropomyosin receptor kinase A (TrkA) is considered a therapeutic target in pain treatment, and several TrkA inhibitors have been designed and developed as potential analgesics. The …
Number of citations: 2 www.sciencedirect.com
G Binepal, MF Mabanglo, JD Goodreid… - ACS infectious …, 2020 - ACS Publications
… For example, 3-bromo-4-chlorobenzoic acid was alkylated with benzyl bromide under basic conditions to afford the benzyl ester product (condition i). The resulting aryl bromide was …
Number of citations: 16 pubs.acs.org
J Fan, Z Zhao, R Liu, H Li, W He, J Wu, Y Wang… - International Journal of …, 2022 - mdpi.com
… on these findings, we constructed a cell-based high-throughput screening assay and screened our propriety small molecules library (chemical scaffold: 3-bromo-4-chlorobenzoic acid) …
Number of citations: 8 www.mdpi.com
EF DiMauro, J Newcomb, JJ Nunes… - Journal of medicinal …, 2006 - ACS Publications
The lymphocyte-specific kinase (Lck) is a cytoplasmic tyrosine kinase of the Src family expressed in T cells and natural killer (NK) cells. Genetic evidence in both mice and humans …
Number of citations: 78 pubs.acs.org

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